Hydroxyproline palmitamide

Overview

Description

Hydroxyproline palmitamide is a bioactive chemical . It is based on the amino acid proline (pyrrolidine-2-carboxylic acid). Amides are generally conversion products of carbonic acids (carboxylic acids, mostly fatty acids) or other acids with nitrogen compounds .

Molecular Structure Analysis

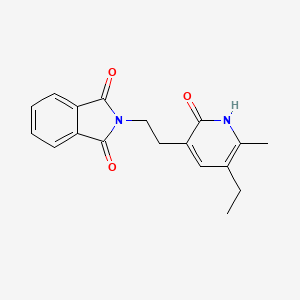

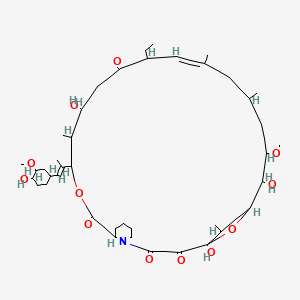

The molecular formula of this compound is C21H39NO4 . The molecular weight is 369.5 g/mol . The IUPAC name is (2S,4R)-1-hexadecanoyl-4-hydroxypyrrolidine-2-carboxylic acid .

Physical And Chemical Properties Analysis

The exact mass of this compound is 369.29 g/mol . The molecular weight is 369.540 . The elemental analysis shows that it contains C, 68.25; H, 10.64; N, 3.79; O, 17.32 .

Scientific Research Applications

1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Research has shown that macamides, including N-benzylpalmitamide and N-(3-methoxybenzyl)palmitamide, act as inhibitors of fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are significant in the regulation of pain, inflammation, and CNS degenerative disorders. These compounds demonstrate a promising potential for alternative treatments in these areas (Alamoudi et al., 2015).

2. Role in Pathogenesis of Diseases

Hydroxyproline, a non-essential amino acid found in collagen, plays a crucial role in collagen synthesis and stability. It is linked to various diseases; for instance, elevated levels of hydroxyproline are observed in disorders like graft versus host disease and vitiligo, while its decreased levels indicate poor wound-healing. This insight into hydroxyproline metabolism can aid in understanding the pathogenesis and treatment of these conditions (Srivastava et al., 2016).

3. Topical Effects on Skin

The acetylated form of L-hydroxyproline, N-acetyl-L-hydroxyproline (AHYP), has been shown to have beneficial effects on the skin, including increasing ceramide synthesis and alleviating pruritus in atopic dermatitis. AHYP's impact on ceramide synthesis and skin-barrier function signifies its potential in dermatological applications (Hashizume et al., 2013).

4. Quant

ification of CollagenHydroxyproline is a critical component in collagen, and its quantification is essential for collagen research and development. An advanced, high-throughput assay for hydroxyproline, utilizing alkali hydrolysis combined with colorimetric assay, offers a more efficient and accurate method for measuring hydroxyproline, thereby aiding in collagen quantification (Hofman et al., 2011).

5. Metabolism and Redox Signaling

Hydroxyproline plays a significant role in metabolism and redox signaling. Its conversion into glycine enhances the production of crucial biomolecules like glutathione and DNA, and its oxidation contributes to antioxidative reactions, cell survival, and homeostasis. Understanding hydroxyproline's roles in these processes is vital for improving nutrition and health in both animals and humans (Wu et al., 2019).

6. Catabolism in Vertebrates

Hydroxyproline catabolism is crucial, especially considering its inability to be re-incorporated into pro-collagen. This process leads to the production of glyoxylate and hydrogen peroxide, which must be immediately converted due to their deleterious nature. Understanding this catabolic pathway is essential for addressing diseases like primary hyperoxaluria, which affects kidney function (Belostotsky & Frishberg, 2022).

7. Determination in Biological Samples

A specific method for determining hydroxyproline in biological samples, involving hydrolysis and LC/MS/MS, offers a way to monitor conditions related to collagen degradation. This method's specificity and sensitivity make it suitable for screening pharmaceuticals for efficacy in conditions involving collagen breakdown (Kindt et al., 2003).

Mechanism of Action

Target of Action

Hydroxyproline palmitamide, also known as Cetylthis compound , is a pseudo-ceramide that is similar to Ceramide 2 in structure and activity . Ceramides are super important lipids in the outer layer of the skin . Therefore, the primary targets of this compound are likely to be the cells in the skin where it helps in maintaining a healthy skin barrier and repairing damaged skin or hair .

Mode of Action

It is known that hydroxyproline, a component of this compound, enhances ifn-g-induced pd-l1 expression in multiple relevant myeloid and cancer cell types . This suggests that this compound might interact with its targets (skin cells) and enhance their response to certain stimuli, leading to changes in their behavior or function.

Biochemical Pathways

Hydroxyproline, a component of this compound, is involved in several biochemical pathways. It is formed from the post-translational hydroxylation of proteins, primarily collagen . In animals, most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes .

Pharmacokinetics

It is known that hydroxyproline, a component of this compound, is catabolized in animals . Nearly 90% of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway . This suggests that this compound might also be metabolized in a similar manner, affecting its bioavailability.

Result of Action

This compound, being similar to Ceramide 2 in structure and activity, is claimed to be a great ingredient for a healthy skin barrier or to repair damaged skin or hair . Hydroxyproline, a component of this compound, enhances IFN-g-induced PD-L1 expression and inhibits autophagy . Since PD-L1 expression in the tumor microenvironment leads to evasion of host immunity, Hydroxyproline in fibrotic tumors may contribute to immune suppression .

Action Environment

Environmental factors can influence the action of this compound. For instance, proline, a component of this compound, has been found to play a defensive role in plants under environmental stress . Several reports have been developed about a correlation between the content of proline and plant resistance to unfavorable environmental factors . Therefore, it is plausible that environmental factors might also influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Hydroxyproline palmitamide is a pseudo-ceramide, similar to Ceramide 2 in structure and activity . It is an emollient, which means it softens and soothes the skin . It is formed from the amino acid proline through the process of amidation, where carboxylic acids (mostly fatty acids) or other acids react with nitrogen compounds .

Cellular Effects

Hydroxyproline can scavenge reactive oxygen species and has both structural and physiological significance in animals . It also plays a role in regulating phosphorylation and catalytic activation of certain proteins, contributing to the modulation of cell metabolism, growth, development, and survival .

Molecular Mechanism

It is known that hydroxyproline, a component of this compound, plays a role in protein structure and function, particularly in collagen . It is also involved in redox homeostasis, which is crucial for maintaining cellular health .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that changes in hydroxyproline levels can have significant effects on cellular function . For instance, increased hydroxyproline has been found in collagen catabolism, tissue degradation, and muscle damage .

Dosage Effects in Animal Models

Supplementing diets with proline or its derivatives can alleviate oxidative stress and increase collagen synthesis in the body .

Metabolic Pathways

This compound is involved in the metabolic pathways of proline and hydroxyproline . Proline and hydroxyproline are important components of collagen and play key roles in maintaining cell structure and function .

Transport and Distribution

It is known that hydroxyproline, a component of this compound, is a key factor in stabilizing collagens .

Subcellular Localization

It is known that hydroxyproline, a component of this compound, plays a significant role in the structure and function of collagen, which is found in various compartments and organelles within the cell .

properties

IUPAC Name |

(2S,4R)-1-hexadecanoyl-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)22-17-18(23)16-19(22)21(25)26/h18-19,23H,2-17H2,1H3,(H,25,26)/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHSPJGTSWHUTH-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194573 | |

| Record name | Hydroxyproline palmitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41736-92-9 | |

| Record name | (4R)-4-Hydroxy-1-(1-oxohexadecyl)-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41736-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyproline palmitamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041736929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyproline palmitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYPROLINE PALMITAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FB378T0CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)

![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)

![tert-butyl N-[(E,2S,3S,5R)-5-[[1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]-3-hydroxy-1,8-diphenyloct-7-en-2-yl]carbamate](/img/structure/B1673905.png)

![tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-[[4-(2-morpholin-4-ylethoxy)phenyl]methyl]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673908.png)

![[1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid](/img/structure/B1673911.png)

![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)

![3-amino-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B1673917.png)